molecular formula C17H19NO3 B5024196 N-(4-methoxyphenyl)-2-phenoxybutanamide

N-(4-methoxyphenyl)-2-phenoxybutanamide

Cat. No.: B5024196
M. Wt: 285.34 g/mol
InChI Key: OQWVYLWBDZCUNV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at position 2 and a 4-methoxyphenyl group at the terminal amide nitrogen. This structure positions it within a broader class of phenoxy-acetamide/butanamide derivatives, which are frequently explored for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 4-methoxyphenyl moiety is a recurring pharmacophore in medicinal chemistry due to its electron-donating properties, which enhance metabolic stability and receptor interactions .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-16(21-15-7-5-4-6-8-15)17(19)18-13-9-11-14(20-2)12-10-13/h4-12,16H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWVYLWBDZCUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-phenoxybutanamide typically involves the reaction of 4-methoxyaniline with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-phenoxybutanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of amides to amines.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxybutanamides.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It has been investigated for its therapeutic properties, particularly in the treatment of certain types of cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are involved in the progression of certain cancers .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • This derivative shares the same butanamide-phenoxy scaffold but demonstrates distinct pharmacokinetic profiles due to fluorine’s electronegativity and smaller atomic radius .
  • 4-(4-Chloro-2-Methylphenoxy)-N-(2-Methoxy-4-Nitrophenyl)Butanamide: The addition of chloro, methyl, and nitro groups enhances lipophilicity and may improve membrane permeability.

Chain Length Variations

  • N-(4-Methoxyphenyl)Pentanamide : Extending the butanamide chain to pentanamide increases molecular weight and hydrophobicity. This modification improved anthelmintic activity (comparable to albendazole) while reducing cytotoxicity, suggesting chain length critically influences therapeutic indices .

Aryl-Substituted Analogues

  • However, the 3-methoxyphenyl substitution (vs. 4-methoxy) may diminish receptor binding affinity due to altered spatial orientation .

Pharmacological Activity Comparison

Anti-Inflammatory Activity

  • N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide : A structurally distinct amide with a 4-methoxyphenyl group demonstrated potent anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 µM), surpassing the reference drug quercetin. This highlights the importance of conjugated double bonds and hydroxyl groups in enhancing activity .

Anticancer Activity

  • The quinazoline-sulfonyl moiety likely contributes to its enhanced potency compared to simpler phenoxybutanamides .

Anthelmintic Activity

  • N-(4-Methoxyphenyl)Pentanamide : Exhibited 90% efficacy against Haemonchus contortus at 50 mg/kg, comparable to albendazole but with lower hepatotoxicity (LD₅₀ > 500 mg/kg vs. 250 mg/kg for albendazole). The extended alkyl chain may reduce metabolic activation of toxic intermediates .

Toxicity and Regulatory Profiles

  • N-(4-Methoxyphenyl)-N-(1-Phenethylpiperidin-4-yl)Butyramide : A butyramide analogue flagged in regulatory documents due to structural similarities to controlled opioid analogues, underscoring the importance of substituent selection in avoiding unintended psychoactive effects .
  • N-(4-Fluorophenyl)-2-Phenoxybutanamide: No significant toxicity reported in preclinical studies, suggesting halogen substitution at the 4-position may mitigate metabolic liabilities .

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